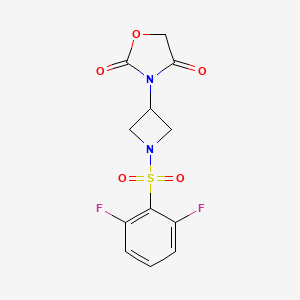

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a unique structural framework. Its core consists of a four-membered azetidine ring fused to an oxazolidine-2,4-dione moiety. The azetidine ring is substituted with a sulfonyl group linked to a 2,6-difluorophenyl aromatic ring. This architecture confers distinct electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly as a protease inhibitor or enzyme modulator. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the sulfonyl group contributes to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

3-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O5S/c13-8-2-1-3-9(14)11(8)22(19,20)15-4-7(5-15)16-10(17)6-21-12(16)18/h1-3,7H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIQAGPBKFLIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate electrophile.

Introduction of the 2,6-Difluorophenylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using 2,6-difluorobenzenesulfonyl chloride under basic conditions.

Formation of the Oxazolidine-2,4-dione Ring: The final step involves the cyclization of the intermediate product with a suitable reagent to form the oxazolidine-2,4-dione ring.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxazolidines exhibit significant antimicrobial activity. The presence of the difluorophenyl group enhances lipophilicity, which may improve membrane permeability and increase efficacy against bacterial strains. Studies have highlighted the potential of oxazolidine derivatives in combating resistant bacterial infections, including those caused by Staphylococcus aureus and Enterococcus faecium.

Anticancer Potential

Compounds containing the oxazolidine core have shown promising anticancer activities. The unique structural features allow for interactions with biological targets involved in cancer progression. For instance, derivatives have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The incorporation of the sulfonamide moiety further enhances these effects by potentially interfering with cellular signaling pathways.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways related to cancer and bacterial resistance. For example, molecular docking studies have indicated favorable binding interactions with targets such as dihydrofolate reductase and other key enzymes .

Synthesis Routes

The synthesis of 3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione can be achieved through several approaches:

- Condensation Reactions : This involves the reaction between sulfonyl chlorides and amines to form sulfonamides, followed by cyclization to form the azetidine ring.

- Oxidative Cyclization : Utilizing oxidizing agents to facilitate the formation of the oxazolidine structure from precursor compounds.

- Multicomponent Reactions : Combining multiple reactants in a single reaction step to streamline synthesis while enhancing yield and reducing waste.

These synthetic strategies not only provide efficient routes to obtain the target compound but also allow for the introduction of various substituents that can modulate biological activity .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on related oxazolidine derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria. The results showed that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines treated with oxazolidine derivatives revealed a significant decrease in cell viability. The mechanism was attributed to apoptosis induction via mitochondrial pathways. This highlights the potential of this compound as a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione, we compare it with structurally analogous compounds, focusing on core scaffolds, substituents, and inferred physicochemical/biological behaviors.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Differences :

- The target compound’s azetidine-oxazolidinedione fusion introduces significant ring strain compared to the pyrazole core in ’s compound. This strain may enhance binding affinity but reduce synthetic accessibility .

- The oxazolidine-2,4-dione moiety in the target compound is a rigid, planar structure, whereas pyrazole derivatives (e.g., ) exhibit greater aromaticity and resonance stability.

Substituent Effects :

- Fluorine vs. Chlorine : The 2,6-difluorophenyl group in the target compound likely increases metabolic stability and membrane permeability compared to the 3-chlorophenyl group in ’s compound, which may confer higher reactivity due to chlorine’s electronegativity .

- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound enhances hydrogen-bond acceptor capacity, whereas the sulfanyl group in ’s compound may participate in redox reactions or act as a leaving group.

In contrast, the carbaldehyde group in ’s compound could undergo nucleophilic addition reactions, limiting its stability in biological systems .

Research Findings and Implications

- Synthetic Challenges : The azetidine ring’s strain complicates synthesis, requiring specialized crystallographic techniques (e.g., WinGX suite for structural validation) to confirm stereochemistry .

- Contradictions : While highlights sulfur-containing analogs, the absence of direct pharmacological data for the target compound limits conclusive comparisons. Further studies are needed to correlate structural features with bioactivity.

Biological Activity

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Azetidine ring : A four-membered nitrogen-containing ring.

- Oxazolidine dione : A five-membered ring containing nitrogen and oxygen.

- Difluorophenyl group : Enhances lipophilicity and may affect binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate various biological pathways by:

- Inhibiting enzymes or receptors : This can lead to alterations in metabolic processes.

- Inducing apoptosis in cancer cells : Similar compounds have shown effectiveness in sensitizing cancer cells to chemotherapy agents like cisplatin .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cisplatin Sensitization : Studies have demonstrated that related oxazolidine derivatives can enhance the efficacy of cisplatin against various cancer cell lines, including HCT116 .

Enzyme Inhibition

The compound's interaction with specific enzymes has been a focal point of research:

- Targeting Kinases : It may inhibit certain kinases involved in cancer progression, thereby reducing tumor growth and proliferation.

Case Studies

- Study on Apoptosis Induction : A study involving the compound's analogs showed that they could induce apoptosis in cancer cells via the mitochondrial pathway. Hoechst staining and annexin V-FITC assays confirmed increased apoptotic cell populations when treated with these compounds alongside cisplatin .

- Enzyme Interaction Studies : Molecular docking studies have suggested that the difluorophenyl group plays a crucial role in binding affinity to target enzymes. The presence of fluorine atoms enhances the compound's electrostatic interactions with active sites on proteins, potentially increasing its inhibitory effects.

Data Table: Biological Activity Summary

Q & A

Basic: What are the common synthetic routes for preparing 3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione?

The synthesis typically involves multi-step reactions, including:

- Azetidine ring formation : Cyclization of β-amino alcohols or ketones using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to generate the azetidine core.

- Sulfonylation : Reacting the azetidine intermediate with 2,6-difluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

- Oxazolidine-2,4-dione assembly : Condensation of carbonyl precursors (e.g., urea derivatives) with the functionalized azetidine, often employing protecting groups like acetyl (Ac) or benzyl (Bn) to control reactivity .

Basic: What spectroscopic techniques are recommended for characterizing oxazolidine-2,4-dione derivatives?

Key techniques include:

- 1H/13C NMR : To confirm regiochemistry and detect stereochemical impurities. For example, coupling constants in oxazolidinediones can differentiate between cis and trans configurations .

- X-ray crystallography : Critical for resolving ambiguities in stereochemistry, as demonstrated in structural studies of related triazole and sulfonyl-containing compounds .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns, especially for halogenated derivatives .

Advanced: How can reaction conditions be optimized to enhance the enantiomeric purity of the azetidine ring?

Strategies include:

- Chiral auxiliaries : Use of tert-butyldiphenylsilyl (TBDPS) groups to direct stereoselective cyclization.

- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., palladium or ruthenium complexes) for enantioselective azetidine formation.

- Solvent effects : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction kinetics and selectivity. Post-synthesis chiral HPLC or enzymatic resolution may further refine purity .

Advanced: How to resolve contradictory data between computational predictions and experimental NMR results?

Contradictions may arise from:

- Dynamic effects : Conformational flexibility in solution vs. static computational models. Variable-temperature NMR can identify rotational barriers.

- Solvent interactions : Simulate solvent effects (e.g., using COSMO-RS) in DFT calculations to align with experimental shifts.

- Cross-validation : Compare with X-ray data to confirm solid-state structure and rule out polymorphism .

Basic: What are the critical considerations for handling and storing this compound to ensure stability?

- Storage : Under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl or oxazolidinedione moieties.

- Moisture control : Use desiccants and moisture-proof containers.

- Safety protocols : Avoid contact with oxidizing agents; PPE (gloves, goggles) is mandatory due to potential irritancy .

Advanced: What strategies minimize by-products during the sulfonylation of the azetidine moiety?

- Stoichiometric control : Use a slight excess of 2,6-difluorophenylsulfonyl chloride (1.2–1.5 equiv) to ensure complete reaction.

- Temperature modulation : Conduct reactions at 0–5°C to suppress side reactions like over-sulfonylation.

- Purification : Flash chromatography with gradients of ethyl acetate/hexane isolates the target compound from unreacted intermediates .

Advanced: How does the electronic nature of substituents influence the reactivity of the oxazolidine-2,4-dione core?

- Electron-withdrawing groups (e.g., –SO2–, –F) : Increase electrophilicity of the carbonyl groups, enhancing nucleophilic attack susceptibility.

- Steric effects : Bulky substituents (e.g., 2,6-difluorophenyl) may hinder ring-opening reactions, stabilizing the dione structure. Computational studies (e.g., NBO analysis) can quantify these effects .

Basic: What analytical methods are suitable for quantifying degradation products under stress conditions?

- HPLC-DAD/UV : Monitor hydrolytic or oxidative degradation using C18 columns and acetonitrile/water gradients.

- LC-MS/MS : Identifies degradation pathways by fragment ion analysis, particularly for sulfonamide-related by-products .

Advanced: What computational tools predict the crystal packing behavior of this compound?

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., F···H or π-π contacts) to forecast packing motifs.

- MERCURY software : Generates simulated powder X-ray diffraction (PXRD) patterns from single-crystal data, aiding polymorph screening .

Advanced: How to address low yields in the final oxazolidinedione cyclization step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.